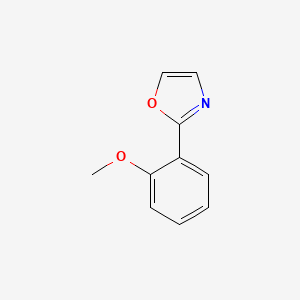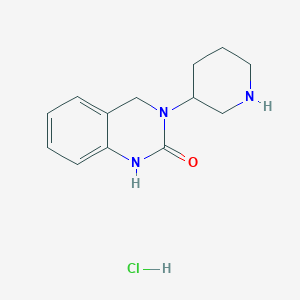phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
[4-(Benzyloxy)phenyl]({2-[2,5-bis(benzyloxy)phenyl]cyclopent-1-en-1-yl})methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxy groups: This can be achieved through the reaction of phenol derivatives with benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclopentene ring formation: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition reactions.
Final coupling: The final step involves coupling the benzyloxy phenyl groups with the cyclopentene ring structure, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This allows for the replacement of certain groups within the molecule with others, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin acetate: Similar in having benzyloxy groups but differs in overall structure and applications.
Fenofibrate related compound B: Shares some structural features but is primarily used in different contexts, such as pharmaceuticals.
Eigenschaften
Molekularformel |
C39H34O4 |
|---|---|
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
[2-[2,5-bis(phenylmethoxy)phenyl]cyclopenten-1-yl]-(4-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C39H34O4/c40-39(32-19-21-33(22-20-32)41-26-29-11-4-1-5-12-29)36-18-10-17-35(36)37-25-34(42-27-30-13-6-2-7-14-30)23-24-38(37)43-28-31-15-8-3-9-16-31/h1-9,11-16,19-25H,10,17-18,26-28H2 |
InChI-Schlüssel |
WCAVQPBEMJAKPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=C(C=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)
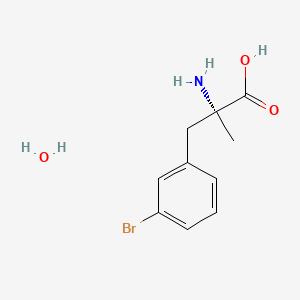
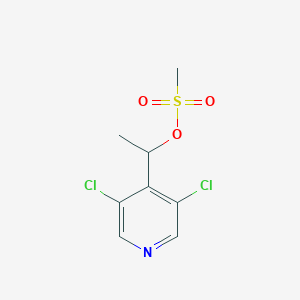
![Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)

![tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14788526.png)
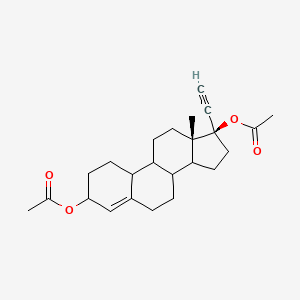
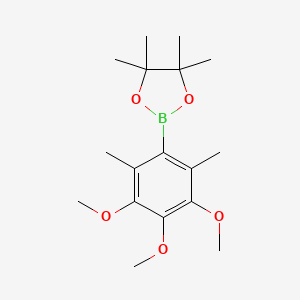
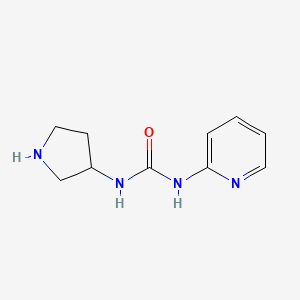
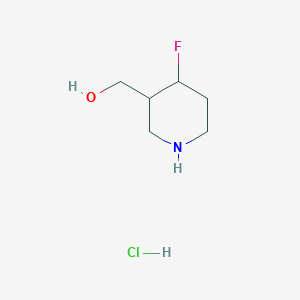
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
